2-chloro-N-(2,6-difluorophenyl)propanamide
Description
Systematic Nomenclature and Structural Representation of 2-Chloro-N-(2,6-difluorophenyl)propanamide
The compound at the center of this discussion is known by its systematic IUPAC name: this compound. sigmaaldrich.com Its chemical identity is precisely defined by its molecular structure, which consists of a central propanamide group. This group features a three-carbon chain (propane) with an amide functional group (-C(=O)N-). A chlorine atom is substituted at the second carbon position of the propanoyl group. The nitrogen of the amide is attached to a 2,6-difluorophenyl ring, which is a benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 6.
The molecular formula of the compound is C₉H₈ClF₂NO. sigmaaldrich.com This formula quantitatively represents the atoms constituting one molecule: nine carbon, eight hydrogen, one chlorine, two fluorine, one nitrogen, and one oxygen atom.
Below is an interactive data table summarizing the key structural and identity information for this compound.
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 923691-22-9 sigmaaldrich.com |
| Molecular Formula | C₉H₈ClF₂NO sigmaaldrich.com |
| Molecular Weight | 219.62 g/mol sigmaaldrich.com |
| InChI Key | IACRTSGQFIYLQN-UHFFFAOYSA-N sigmaaldrich.com |
| Canonical SMILES | CC(C(=O)NC1=C(F)C=CC=C1F)Cl |
Classification within Relevant Chemical Families and Agrochemical/Industrial Contexts
This compound belongs to the broad class of chloroacetamide herbicides. researchgate.net This group of chemicals is characterized by a chloroacetyl moiety (Cl-CH₂-C(=O)-) or a related alpha-chloro alkanoyl group attached to a substituted amine, often an aniline (B41778) derivative. Chloroacetamides are widely utilized in agriculture for their effectiveness against many annual grasses and certain broadleaf weeds, particularly in major crops like corn and soybeans. researchgate.net They are typically applied pre-emergence, meaning they act on weeds during germination. cambridge.org
The core of the subject molecule is a propanamide, which is the amide derivative of propanoic acid. wikipedia.org The presence of the N-(2,6-difluorophenyl) group makes it an N-aryl propanamide. The synthesis and evaluation of various N-aryl and N-heteroaryl derivatives of amides and sulfonamides are active areas of research, aiming to discover compounds with specific biological activities. nih.govnih.gov The herbicidal activity of chloroacetamides is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.net
The inclusion of two fluorine atoms on the phenyl ring places this compound within the significant category of fluorinated organic compounds. The incorporation of fluorine into organic molecules is a common strategy in medicinal and agricultural chemistry to modulate a compound's physical, chemical, and physiological properties. researchgate.netdntb.gov.ua
Fluorine's high electronegativity and small size can alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net In the agrochemical sector, fluorinated compounds have been developed as effective herbicides, fungicides, and nematicides. researchgate.net The unique properties imparted by fluorine atoms often lead to enhanced efficacy or a more desirable environmental profile compared to their non-fluorinated analogues. mdpi.com Research into fluorinated compounds is a vast and growing field, driven by the potential to create novel and improved active ingredients for various applications. researchgate.netnih.gov
Historical Development and Evolution of Research on Related Analogues
The historical context for this compound is rooted in the development of chloroacetamide herbicides. The concerted research into this class of chemicals began in the early 1950s. cambridge.org A key objective was to find herbicides effective against grass weeds, which were significant competitors in major crops. cambridge.org
In 1952, after preliminary greenhouse screening, a-chloroacetamide was identified as being inhibitory to germinating seeds, which spurred a dedicated synthesis program for its derivatives. cambridge.org This research led to the identification of several effective pre-emergence grass herbicides by 1953. cambridge.org The first commercial chloroacetamide herbicide was sold in 1956. cambridge.org
Over the decades, continued synthesis and screening led to the introduction of numerous chloroacetamide herbicides, such as alachlor (B1666766), butachlor, metolachlor (B1676510), and pretilachlor. researchgate.net The research evolved from simple N,N-dialkyl chloroacetamides to more complex N-aryl derivatives, often involving substituted phenyl rings. This evolution aimed to improve crop selectivity, broaden the spectrum of controlled weeds, and optimize environmental characteristics. The study of N-(substituted phenyl)-2-chloroacetamides continues to be an area of interest for creating intermediates for further synthesis. researchgate.net The development of analogues with different alkyl chains (like the propanamide in the title compound instead of an acetamide) and various ring substitutions (such as the difluoro pattern) represents the ongoing effort to refine and discover new active molecules within this chemical class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,6-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRTSGQFIYLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Chloro-N-(2,6-difluorophenyl)propanamide
The primary established method for synthesizing N-aryl amides, such as this compound, is the acylation of an aromatic amine with an acyl halide. This approach is widely documented for analogous compounds. ijpsr.inforesearchgate.netekb.eg
Key Precursors and Reaction Schemes
The synthesis of this compound fundamentally involves the reaction between two key precursors: 2,6-difluoroaniline (B139000) and 2-chloropropanoyl chloride .
The general reaction scheme is a nucleophilic acyl substitution, where the nitrogen atom of the 2,6-difluoroaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
A well-documented analogous reaction is the synthesis of 2-chloro-N-(p-tolyl)propanamide, which involves reacting p-toluidine (B81030) with 2-chloropropionyl chloride. nih.gov This reaction is often performed under Schotten-Baumann conditions, using a biphasic system of an organic solvent like toluene (B28343) and an aqueous base like sodium hydroxide (B78521). nih.gov
Key Precursors:
2,6-Difluoroaniline: An aromatic amine that serves as the nucleophile.
2-Chloropropanoyl chloride: An acyl chloride that serves as the electrophile and is a derivative of propanoic acid.
Optimization of Reaction Conditions and Catalysis
The efficiency and yield of the amide synthesis are highly dependent on the reaction conditions. Optimization involves the careful selection of solvents, bases, temperature, and potentially catalysts.
Bases: A variety of bases can be used to scavenge the HCl generated during the reaction.
Inorganic Bases: Sodium hydroxide (NaOH) or potassium carbonate are often used in biphasic systems. nih.govgoogle.com
Organic Bases: Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used in single-phase organic solvent systems to act as both a base and sometimes a nucleophilic catalyst. google.com
Solvents: The choice of solvent depends on the specific reactants and conditions.
Aprotic Solvents: Toluene is effective for biphasic reactions. nih.govgoogle.com Dichloromethane (DCM) and dimethylformamide (DMF) are also common, though their use is being scrutinized under green chemistry principles. researchgate.netucl.ac.uk
Aqueous Systems: The reaction can be run in water with an appropriate base. ijpsr.info
Temperature: The reaction is typically exothermic and is often initiated at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion. nih.govgoogle.com
Table 1: Parameters for Optimization of Amide Synthesis (Based on Analogous Reactions)
| Parameter | Options | Considerations / Rationale | References |
| Base | NaOH, K₂CO₃, Triethylamine, Pyridine | Choice impacts reaction environment (biphasic vs. single phase) and can influence catalytic activity. | nih.govgoogle.comgoogle.com |
| Solvent | Toluene, Dichloromethane (DCM), Water | Toluene is common for industrial scale-up; water is a green option; DCM is a common lab solvent. | ijpsr.infonih.govucl.ac.uk |
| Temperature | 0 °C to Room Temperature | Low initial temperature for controlled addition of the acyl chloride, followed by warming to drive the reaction to completion. | nih.gov |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Can be added in catalytic amounts with tertiary amines to accelerate the reaction, especially with less reactive anilines. |
Enantioselective Synthesis and Stereochemical Control
This compound possesses a chiral center at the alpha-carbon of the propanamide moiety. Therefore, controlling the stereochemistry to produce a single enantiomer is often a critical goal, particularly for agrochemical or pharmaceutical applications.
The most direct strategy for enantioselective synthesis is to use an enantiomerically pure precursor.
Chiral Precursor Synthesis: Optically active 2-chloropropanoyl chloride can be synthesized from enantiomerically pure lactic acid (either L- or D-lactic acid). This is typically achieved by reacting the lactic acid with an acylating agent like thionyl chloride (SOCl₂), often in the presence of a catalyst such as pyridine. google.comgoogle.com This method allows for the retention of configuration at the chiral center if conditions are carefully controlled. google.com
Alternative strategies involve the enantioselective transformation of related molecules. For instance, in the synthesis of the herbicide (S)-metolachlor, a key step is the asymmetric hydrogenation of an imine intermediate using a chiral Iridium catalyst, which sets the stereocenter. researchgate.net While a different reaction class, it illustrates a valid industrial approach to achieving high enantiomeric excess in chloro-N-aryl amide structures.
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These principles are applicable to the synthesis of this compound.
Green Chemistry Principles in Synthesis
Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov
Atom Economy: Direct amidation of a carboxylic acid (2-chloropropanoic acid) and an amine (2,6-difluoroaniline) is preferable to the acyl chloride route, as the only byproduct is water. However, this often requires harsh conditions or specialized catalysts.
Safer Solvents: Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as cyclopentyl methyl ether (CPME) or even water is a key goal. ucl.ac.uknih.gov
Catalysis:
Enzymatic Catalysis: Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions in green solvents. nih.gov This method offers high selectivity and avoids harsh reagents.
Solvent-Free Synthesis: Some amidation reactions can be performed under solvent-free conditions by heating a mixture of the carboxylic acid and amine (or urea (B33335) as an amine source) with a catalyst like boric acid. semanticscholar.orgbohrium.com This dramatically reduces solvent waste.
Electrosynthesis: Electrochemical methods are emerging as a green alternative for creating amide bonds, often under mild conditions without stoichiometric activating agents. rsc.org
Table 2: Green Chemistry Approaches to Amide Synthesis
| Approach | Key Principle | Example | References |
| Enzymatic Synthesis | Use of biocatalysts, mild conditions, high selectivity | Candida antarctica lipase B (CALB) in a green solvent like CPME to couple the acid and amine. | nih.gov |
| Solvent-Free Reaction | Waste prevention (Principle 1), safer solvents (Principle 5) | Heating 2-chloropropanoic acid and 2,6-difluoroaniline with boric acid as a catalyst. | semanticscholar.orgbohrium.com |
| Alternative Solvents | Safer solvents and auxiliaries (Principle 5) | Replacing DMF or DCM with CPME, 2-MeTHF, or water. | ucl.ac.uknih.gov |
| Electrosynthesis | Energy efficiency (Principle 6), use of catalysis | Electrochemical activation of the carboxylic acid followed by reaction with the amine. | rsc.org |
Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for amide synthesis. nih.govprolabas.com These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgrsc.org
The synthesis of N-aryl amides is well-suited to flow chemistry. A study involving the synthesis of the analogous compound, 2-chloro-N-(p-tolyl)propanamide, was explicitly part of a continuous crystallization project, highlighting the industrial interest in applying these techniques to this class of molecules. nih.govnih.gov
Typical Flow Setup:
Two separate streams, one containing 2,6-difluoroaniline and a base in a suitable solvent, and the other containing 2-chloropropanoyl chloride in the same solvent, are prepared.
The streams are pumped and mixed at a T-junction.
The combined stream passes through a heated or cooled tube or packed-bed reactor, where the reaction occurs within a specific residence time.
The output stream containing the product can be directed to an in-line purification or crystallization unit for continuous isolation.
This approach minimizes the accumulation of reactive intermediates and allows for precise control over reaction parameters, leading to higher yields and purity. rsc.orgrsc.org
Derivatization and Analogues Synthesis
The development of analogues of this compound is crucial for exploring its chemical space and potential applications. This can be achieved through various synthetic strategies that allow for systematic structural modifications.
Strategies for Structural Modification on the Propanamide Backbone
The propanamide backbone of this compound offers several sites for structural modification. The primary method for the synthesis of the parent compound involves the nucleophilic acyl substitution of 2,6-difluoroaniline with 2-chloropropionyl chloride. This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.
Key modifications on the propanamide backbone can be envisioned through several approaches:
Substitution of the α-chloro group: The chlorine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution. A variety of nucleophiles, such as amines, thiols, and alkoxides, can be introduced to generate a library of compounds with diverse functionalities. For instance, reaction with a primary or secondary amine would yield the corresponding α-amino-N-(2,6-difluorophenyl)propanamide.
Modification of the methyl group: While direct modification of the methyl group is challenging, using different α-halo-substituted acyl chlorides in the initial synthesis can lead to analogues with varying alkyl or aryl substituents at this position.
Introduction of unsaturation: Elimination reactions can be employed to introduce a double bond, forming N-(2,6-difluorophenyl)propenamide derivatives. These Michael acceptors can then undergo conjugate addition reactions with various nucleophiles to introduce further diversity.
A representative scheme for the synthesis and subsequent derivatization at the α-position is shown below:
Scheme 1: Synthesis and α-Substitution of this compound
| Reactant | Product | Potential Modification |
| 2-chloropropionyl chloride | This compound | Synthesis of the core structure |
| Various nucleophiles (e.g., RNH2, RSH) | α-substituted-N-(2,6-difluorophenyl)propanamides | Derivatization at the α-position |
Exploration of Fluorinated and Halogenated Phenyl Substituents
The nature and position of halogen substituents on the N-phenyl ring can significantly influence the physicochemical and biological properties of the molecule. The synthesis of analogues with different halogenation patterns can be readily achieved by using appropriately substituted anilines in the initial acylation reaction.
A variety of mono-, di-, and tri-halogenated anilines are commercially available or can be synthesized, allowing for a systematic exploration of the structure-activity relationship. For example, using 2-fluoroaniline, 2,4-difluoroaniline, or 2,4,6-trifluoroaniline (B1293507) would yield the corresponding N-phenylpropanamide analogues. The synthesis of various fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has demonstrated the feasibility of incorporating multiple fluorine atoms into complex molecules. nih.gov
The table below illustrates the potential for generating a library of analogues by varying the halogenated aniline (B41778) starting material.
| Aniline Derivative | Resulting N-Arylpropanamide |
| 2,6-difluoroaniline | This compound |
| 2-fluoroaniline | 2-chloro-N-(2-fluorophenyl)propanamide |
| 4-fluoroaniline | 2-chloro-N-(4-fluorophenyl)propanamide |
| 2,4-difluoroaniline | 2-chloro-N-(2,4-difluorophenyl)propanamide |
| 2,6-dichloroaniline | 2-chloro-N-(2,6-dichlorophenyl)propanamide |
| 2-chloro-6-fluoroaniline | 2-chloro-N-(2-chloro-6-fluorophenyl)propanamide |
The synthesis of such analogues allows for a fine-tuning of properties like lipophilicity, electronic character, and metabolic stability.
Multi-component Reactions for Library Generation
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity from simple starting materials in a one-pot fashion. nih.gov While the direct synthesis of this compound via an MCR is not straightforward, related structures can be accessed, providing a platform for generating diverse libraries of amides.
One relevant MCR is the Ugi reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the components, analogues of the target molecule can be synthesized. For example, a reaction between 2,6-difluoroaniline, an appropriate aldehyde, a chloro-substituted carboxylic acid, and an isocyanide could yield a complex amide.
Another approach involves the use of N-halo reagents in multicomponent reactions to construct heterocyclic scaffolds. dntb.gov.ua While not directly producing the target acyclic amide, these methods highlight the potential for generating complex molecules with diverse functionalities in a single step.
A hypothetical Ugi-type reaction for the synthesis of a related structure is presented below:
Scheme 2: Hypothetical Ugi Reaction for Analogue Synthesis
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides definitive evidence of the solid-state conformation and packing of molecules within a crystal lattice. For N-aryl amides, the dihedral angle between the phenyl ring and the amide plane is a critical conformational parameter. In analogous structures, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings are observed to be nearly orthogonal to each other, with a dihedral angle of 79.7(1)°. pku.edu.cn This significant twist is a common feature in 2,6-disubstituted N-aryl amides and is attributed to the steric hindrance imposed by the ortho substituents on the phenyl ring. core.ac.uk It is therefore highly probable that 2-chloro-N-(2,6-difluorophenyl)propanamide adopts a similar conformation where the 2,6-difluorophenyl ring is substantially twisted out of the plane of the propanamide group.
Intermolecular interactions are crucial in dictating the crystal packing. In related N-aryl amides, intermolecular N—H···O hydrogen bonds are a predominant feature, often linking molecules into chains or more complex networks. pku.edu.cncore.ac.uk For instance, in N-(2,6-dimethylphenyl)acetamide, molecules are linked into chains via N—H⋯O hydrogen bonds. core.ac.uk Given the presence of the N-H donor and the carbonyl oxygen acceptor in this compound, similar N—H···O hydrogen bonding is expected to be a key feature of its crystal structure. The fluorine atoms may also participate in weaker C—H···F interactions, further stabilizing the crystal lattice.
Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Compounds
| Parameter | Expected Feature | Rationale based on Analogous Structures |
| Dihedral Angle (Phenyl-Amide) | Likely near 90° | Steric hindrance from ortho-difluoro substituents, similar to other 2,6-disubstituted N-aryl amides. pku.edu.cncore.ac.uk |
| Primary Intermolecular Interaction | N—H···O Hydrogen Bonds | Presence of amide N-H donor and C=O acceptor, a common motif in amide crystal structures. pku.edu.cncore.ac.uk |
| Secondary Interactions | C—H···F interactions | Potential for weak hydrogen bonding involving the fluorine substituents. |
| Molecular Conformation | Folded or twisted | The steric bulk of the substituents would likely lead to a non-planar conformation. nanalysis.comacs.org |
Solution-State Structural and Conformational Studies using Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Due to the partial double bond character of the C-N bond in amides, rotation around this bond is often restricted, which can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. acs.org
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the chloropropyl group, and the methyl protons. The aromatic region would likely display a complex multiplet pattern due to coupling between the protons and the adjacent fluorine atoms. The chemical shifts of aromatic protons in substituted N-aryl amides are influenced by the electronic effects of the substituents. libretexts.org The N-H proton typically appears as a broad singlet. nist.gov
In the ¹³C NMR spectrum, the carbonyl carbon is expected to resonate in the typical amide region (around 170 ppm). The carbons of the difluorophenyl ring will show characteristic C-F coupling constants. The chemical shifts of the aliphatic carbons will be influenced by the adjacent chlorine atom and the amide group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C=O | - | ~170 | Typical for a secondary amide. libretexts.org |
| Aromatic CH | 7.0 - 7.5 | 110 - 140 | Complex multiplets due to H-F and H-H coupling. doi.org |
| Aromatic C-F | - | 155 - 165 (d, ¹JCF) | Large one-bond C-F coupling constant is characteristic. |
| Aromatic C-N | - | ~130 | |
| CH-Cl | 4.5 - 5.0 | 50 - 60 | Deshielded by the adjacent chlorine and amide group. |
| CH₃ | 1.6 - 1.9 (d) | 20 - 25 | Doublet due to coupling with the methine proton. |
| N-H | 7.5 - 8.5 (br s) | - | Broad signal, position is solvent dependent. nist.gov |
Predicted values are based on general principles and data from related structures. libretexts.orgnist.govdoi.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. researchgate.net For this compound, several key vibrations are expected.
The most prominent band in the IR spectrum of a secondary amide is the C=O stretching vibration (Amide I band), which is expected to appear in the range of 1650-1700 cm⁻¹. libretexts.orgnist.gov The N-H stretching vibration is typically observed as a sharp band around 3200-3300 cm⁻¹. libretexts.org The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. Other characteristic vibrations include the C-N stretching, C-Cl stretching (typically in the 600-800 cm⁻¹ region), and C-F stretching vibrations (in the 1000-1400 cm⁻¹ region). soton.ac.ukconcordia.ca
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense.
Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H | Stretch | 3200 - 3300 | Strong, sharp | Moderate |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Moderate | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Moderate | Moderate |
| C=O (Amide I) | Stretch | 1650 - 1700 | Very Strong | Moderate |
| N-H (Amide II) | Bend | 1530 - 1570 | Strong | Weak |
| C-F | Stretch | 1000 - 1400 | Strong | Weak |
| C-N | Stretch | 1200 - 1350 | Moderate | Moderate |
| C-Cl | Stretch | 600 - 800 | Moderate | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₈ClF₂NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. For amides, a common fragmentation pathway is the cleavage of the amide bond. Another typical fragmentation for chlorinated compounds is the loss of a chlorine radical or HCl. Therefore, for this compound, key fragments would be expected from the loss of the chloropropyl side chain and from cleavage of the amide bond. The presence of one chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
HRMS is also instrumental in identifying metabolites. The metabolism of chloroacetamide herbicides often involves dechlorination, hydroxylation, and conjugation reactions. libretexts.org By analyzing biological samples with HRMS, metabolites of this compound could be identified by searching for masses corresponding to these expected metabolic transformations.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Fragmentation Pathway |
| [M]⁺ | C₉H₈ClF₂NO | 219.0262 | Molecular Ion |
| [M+2]⁺ | C₉H₈³⁷ClF₂NO | 221.0233 | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | C₉H₈F₂NO | 184.0574 | Loss of chlorine radical |
| [M-C₃H₄Cl]⁺ | C₆H₄F₂NO | 144.0261 | Cleavage of the propanoyl side chain |
| [C₆H₄F₂N]⁺ | C₆H₄F₂N | 129.0339 | Loss of the entire propanamide group |
Predicted masses are calculated based on the monoisotopic masses of the elements.
Molecular Mechanism of Action and Biological Efficacy Non Human Focus
Identification and Characterization of Molecular Target Sites in Organisms (e.g., plants, fungi, bacteria)
The primary molecular targets of chloroacetamide herbicides in plants are enzymes involved in the elongation of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net These enzymes, known as VLCFA elongases or VLCFA synthases, are crucial for the biosynthesis of lipids that are essential components of various cellular structures. researchgate.net
Research has indicated that the condensing enzyme component of the elongase complex is the specific site of action. researchgate.netnih.gov This has been demonstrated through in-vitro assays using microsomal preparations from plants like leek seedlings. researchgate.net The chloroacetamide molecule is believed to form a tight-binding, potentially irreversible complex with this enzyme. researchgate.net
In addition to VLCFA elongases, some studies suggest that other condensing enzymes, such as certain plant type III polyketide synthases (e.g., chalcone (B49325) synthase), could also be potential targets for chloroacetamide herbicides. nih.gov However, the sensitivity to inhibition varies significantly among different polyketide synthases. nih.gov The interaction involves covalent binding to a critical cysteine residue in the active site of these enzymes. nih.gov
Biochemical Pathway Disruption and Inhibition Kinetics in Target Organisms
The inhibition of VLCFA elongases by chloroacetamides disrupts the biosynthesis of fatty acids with chain lengths greater than 18 carbons. researchgate.net This inhibition has been shown to be potent, with I50 values (the concentration required to inhibit 50% of enzyme activity) for some chloroacetamides in the nanomolar range. researchgate.net
The inhibition kinetics of certain chloroacetamides, such as metolachlor (B1676510), have been characterized as time-dependent, suggesting a tight-binding or irreversible interaction with the target enzyme. researchgate.net This is consistent with the proposed mechanism of covalent modification of the active site. The disruption of VLCFA synthesis leads to a cascade of downstream effects, impacting the formation of essential lipids, waxes, and suberin, which are vital for membrane integrity and plant development. researchgate.netcambridge.org
Cellular and Subcellular Effects of 2-Chloro-N-(2,6-difluorophenyl)propanamide
The biochemical disruption caused by the inhibition of VLCFA synthesis manifests in a range of cellular and subcellular effects. The lack of essential long-chain fatty acids impairs the formation and function of cellular membranes, including the plasma membrane. researchgate.net This can lead to a loss of membrane stability and integrity. researchgate.net
Comparative Biological Efficacy Studies with Related Agrochemicals
Table 1: Comparative Efficacy of Selected Chloroacetamide Herbicides on Different Weed Species This table is a generalized representation based on available literature and effectiveness can vary based on specific conditions.
| Herbicide | Target Weed Examples | General Efficacy Notes |
|---|---|---|
| Acetochlor (B104951) | Grasses (e.g., Echinochloa crus-galli), Broadleaf weeds (e.g., Amaranthus retroflexus) | Often shows high efficacy in pre-emergence applications. awsjournal.orgekb.eg |
| Alachlor (B1666766) | Grasses and some broadleaf weeds | Widely used, with efficacy comparable to acetochlor in many situations. awsjournal.org |
| Metolachlor | Grasses (e.g., Digitaria ischaemum), certain broadleaf weeds | Effective against a range of weeds, with S-metolachlor being the more active isomer. researchgate.netjoasdjournal.org |
Investigation of Stereoisomer-Specific Activities
A notable characteristic of many chloroacetamide herbicides is the presence of a chiral center, leading to the existence of different stereoisomers. Research has consistently demonstrated that the herbicidal activity of these compounds is often stereospecific. researchgate.netjuniperpublishers.com
For the well-studied herbicide metolachlor, the S-isomer exhibits significantly higher herbicidal activity than the R-isomer. researchgate.net This stereoselectivity is directly linked to the interaction with the target enzyme, with the S-enantiomer being a much more potent inhibitor of VLCFA elongation. researchgate.net This has led to the commercialization of formulations enriched with the more active S-isomer, allowing for lower application rates while maintaining efficacy. While specific data for this compound is unavailable, it is highly probable that it also exhibits stereoisomer-specific biological activity, a common trait within the chloroacetamide class.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituent Variations on Biological Activity and Selectivity
The structure of 2-chloro-N-(2,6-difluorophenyl)propanamide can be dissected into three main regions: the 2,6-difluorophenyl ring, the propanamide linker, and the 2-chloro substituent. Variations in each of these regions can significantly modulate the compound's activity and selectivity.
The N-Aryl Moiety (2,6-difluorophenyl ring): The substitution pattern on the phenyl ring is a critical determinant of biological activity in N-aryl amides. In many biologically active chloroacetamides and related compounds, the nature, number, and position of substituents on the aromatic ring dramatically influence their potency. For instance, in a series of N-arylanthranilic acids, which share the N-aryl amide feature, specific halogen substitutions were found to be crucial for anti-inflammatory activity. mdpi.com The 2,6-disubstitution pattern, as seen in the target compound, often serves to restrict the rotation of the phenyl ring relative to the amide bond. This conformational constraint can be vital for fitting into a specific binding pocket of a target protein.
The α-Chloro Substituent: The chlorine atom at the alpha position of the propanamide is a key feature. Chloroacetamides are known to be alkylating agents, and their biological activity, particularly their herbicidal action, is often attributed to this reactivity. nih.gov The chlorine atom can act as a leaving group, allowing the molecule to covalently bind to nucleophilic residues (such as cysteine or histidine) in the active site of target enzymes. Research on 2-chloro-N-phenylacetamide has shown that the presence of the chloro atom appears to enhance antimicrobial activity. mdpi.comnih.gov
Table 1: Impact of Substituent Variations on Related Compound Classes
| Structural Region | Variation | General Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| N-Aryl Ring | Halogen Substitution (e.g., F, Cl) | Often enhances potency and can influence selectivity. | mdpi.comresearchgate.net |
| Positional Isomerism (e.g., 2,6- vs. 2,5-) | Affects conformational freedom and binding interactions. | nih.gov | |
| Amide Linker | Chain Length | Influences lipophilicity and membrane permeability. | nih.gov |
| α-Substituent | Presence of Chlorine | Can act as a leaving group for covalent modification of targets, enhancing activity. | nih.govmdpi.comnih.gov |
Stereochemical Influence on Potency and Efficacy
The carbon atom bearing the chlorine in the propanamide moiety of this compound is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-chloro-N-(2,6-difluorophenyl)propanamide and (S)-2-chloro-N-(2,6-difluorophenyl)propanamide.
Stereochemistry is a fundamental aspect of pharmacology and agrochemistry, as biological systems (such as enzymes and receptors) are themselves chiral. nih.gov Consequently, enantiomers of a chiral compound often exhibit different biological activities, potencies, and metabolic fates. nih.gov
For many biologically active compounds, one enantiomer is significantly more potent than the other. This is because the three-dimensional arrangement of atoms in the more active enantiomer allows for a more optimal interaction with the chiral binding site of its biological target. In a study on beflubutamid (B1667910) analogues, which are also chiral herbicides, the (S)-enantiomers consistently showed higher herbicidal activities than their racemic mixtures. psu.edu Similarly, for a series of nature-inspired antimalarial compounds, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant potency, suggesting stereoselective uptake or target interaction. nih.gov
Computational Modeling for Activity Prediction and Design (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery and agrochemical research for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For a class of compounds like N-aryl amides, a QSAR model would typically be built using a dataset of structurally related molecules with known biological activities. The model would use various molecular descriptors to quantify different aspects of the chemical structure, such as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.
Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. They are important for understanding how a molecule fits into a binding site.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is critical for membrane permeability and transport to the target site.
A study on N-benzoyl-N'-pyrimidin-2-yl thioureas used a QSAR approach to propose new, effective, and less toxic herbicides. researchgate.net Similarly, a 3D-QSAR model for amide herbicides was developed to improve herbicidal efficacy while reducing phytotoxicity. mdpi.com Although a specific QSAR model for this compound is not available in the public domain, the principles of QSAR would be directly applicable to its optimization.
Table 2: Common Descriptors Used in QSAR Studies of Related Amides
| Descriptor Type | Example Descriptors | Relevance to Biological Activity | Reference(s) |
|---|---|---|---|
| Electronic | Partial Atomic Charges, HOMO/LUMO energies | Electrostatic interactions, reactivity, and stability. | nih.gov |
| Steric | Molecular Volume, Surface Area | Complementarity with the target's binding site. | mdpi.com |
| Hydrophobic | LogP | Membrane permeability and transport. | researchgate.netnih.gov |
Ligand-Target Docking and Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is invaluable for understanding the specific interactions that stabilize the ligand-receptor complex and for predicting the binding affinity.
For this compound, molecular docking could be used to predict its binding mode within the active site of a putative target enzyme. The docking results would likely reveal key interactions such as:
Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often crucial for anchoring the ligand in the binding site.
Hydrophobic Interactions: The difluorophenyl ring would be expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The fluorine and chlorine atoms can participate in halogen bonding, a noncovalent interaction that is increasingly recognized as important in ligand-protein binding.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.
Environmental Fate, Metabolism, and Ecotoxicological Research
Biotransformation Pathways in Plants and Microorganisms
The biotransformation of herbicides is a critical process influencing their persistence and potential impact on the environment. This process involves enzymatic degradation by plants and microorganisms, leading to the formation of various metabolites.
In soil environments, the degradation of diflufenican (B1670562) is primarily a biological process. Aerobic soil metabolism studies have shown that diflufenican degrades into two major metabolites: 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (DFF-acid or AE B107137) and N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide (DFF-amide or AE 0542291). bayer.com In these studies, DFF-acid accounted for up to 16.8% and DFF-amide for up to 26.3% of the applied radioactivity. bayer.com Ultimately, the three rings of the diflufenican structure are mineralized to carbon dioxide, with studies showing up to 51% of the applied radioactivity being converted to CO2. bayer.com
In plants such as cereals, diflufenican is rapidly metabolized, also leading to the formation of nicotinamide (B372718) and nicotinic acid, and eventually carbon dioxide. wikipedia.org This rapid metabolism results in no detectable residues in the plants after 200–250 days. wikipedia.org
Table 1: Major Metabolites of Diflufenican in Aerobic Soil
| Metabolite Name | Chemical Name | Maximum Observed Concentration (% of Applied Radioactivity) |
|---|---|---|
| DFF-acid (AE B107137) | 2-[3-(trifluoromethyl)phenoxy]nicotinic acid | 16.8% |
| DFF-amide (AE 0542291) | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide | 26.3% |
Data sourced from laboratory studies on aerobic soil metabolism. bayer.com
Microorganisms play a crucial role in the breakdown of herbicides in the soil. While specific strains responsible for the degradation of 2-chloro-N-(2,6-difluorophenyl)propanamide are not documented, research on diflufenican highlights the importance of the soil microbial community. The degradation of diflufenican is significantly slower in sterile soil compared to microbially active soils, indicating that microbial enzymatic activity is the primary driver of its breakdown. bayer.com
Studies have shown that amending soil with organic materials can enhance microbial activity, which in turn can influence the degradation rate of diflufenican. mdpi.com For instance, the addition of alfalfa to gravel has been shown to stimulate the biotransformation of diflufenican, leading to an increased formation of its primary metabolite, AE-B. researchgate.net This suggests that a healthy and active microbial population is essential for the effective dissipation of such herbicides from the environment.
Abiotic Degradation in Environmental Matrices (Soil, Water, Air)
Abiotic degradation processes, including photolysis and hydrolysis, are key factors in determining the environmental persistence of chemical compounds.
Photodegradation, or the breakdown of molecules by light, can contribute to the degradation of herbicides on soil surfaces and in water. ucanr.eduresearchgate.netnih.gov For diflufenican, studies have shown that the presence of light accelerates its degradation on soil surfaces. bayer.com However, under these conditions, no unique photoproducts were formed in significant amounts (exceeding 0.2% of applied radioactivity). bayer.com
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another important degradation pathway. ucanr.edu The rate of hydrolysis is often dependent on the pH of the water. ucanr.edu For pydiflumetofen (B1532787), a pesticide with some structural similarities, hydrolysis was found to be fastest under neutral conditions and relatively stable under alkaline conditions. mdpi.com The half-life of pydiflumetofen hydrolysis ranged from 9.9 to 18.3 days. mdpi.com While specific data for this compound is unavailable, it is expected to undergo hydrolysis, particularly at the amide linkage.
The sorption of a herbicide to soil particles and its potential for leaching are critical for understanding its mobility and potential to contaminate groundwater. Diflufenican exhibits strong sorption to soil, which limits its mobility. researchgate.netherts.ac.uknih.gov The organic matter content of the soil is a primary factor influencing the degree of sorption. oieau.fr
Studies comparing the behavior of diflufenican in agricultural sandy soil and urban gravel have shown that sorption is much stronger in soil than in gravel. researchgate.netnih.gov This weaker sorption in gravel could potentially lead to a higher risk of leaching of the herbicide and its metabolites in urban environments. researchgate.netnih.gov Leaching experiments have demonstrated that while diflufenican itself has low leachability, its degradation products may have a higher potential to move through the soil profile. herts.ac.uk
Table 2: Soil Adsorption and Mobility of Diflufenican
| Parameter | Value | Interpretation |
|---|---|---|
| GUS leaching potential index | 1.45 | Low leachability |
GUS (Groundwater Ubiquity Score) is calculated based on the herbicide's half-life and soil sorption coefficient. herts.ac.uk
Environmental Persistence and Mobility Studies
Diflufenican is characterized as having high persistence in soil, with a reported half-life ranging from 15 to 30 weeks. wikipedia.org Despite its persistence, its mobility is low due to strong adsorption to soil particles. wikipedia.orgherts.ac.uk This combination of properties suggests that while the compound may remain in the upper soil layers for an extended period, the risk of it leaching into groundwater is low. herts.ac.uk However, the persistence of diflufenican can be influenced by soil type and conditions. For instance, degradation is slower in materials with lower microbial activity and organic matter content, such as gravel, compared to agricultural soils. researchgate.netnih.gov
The application of organic amendments to soil can also affect the persistence of diflufenican. While these amendments can increase microbial activity, they can also increase sorption, which may decrease the bioavailability of the herbicide for degradation, leading to increased persistence in some cases. mdpi.com
Academic Ecotoxicological Assessment in Non-Target Organisms within Ecosystems (e.g., aquatic species, soil invertebrates)
Due to the absence of research data, no information can be provided on the ecotoxicological effects of this compound on non-target organisms. There are no available studies detailing its impact on aquatic species such as fish, daphnids, or algae, nor on soil-dwelling invertebrates like earthworms. As a result, data tables and detailed research findings on this specific compound cannot be generated.
Advanced Analytical Methodologies for Research and Monitoring
Development and Validation of Chromatographic Methods (HPLC-MS, GC-MS) for Trace Analysis
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of "2-chloro-N-(2,6-difluorophenyl)propanamide." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when interfaced with a Mass Spectrometer (MS), provide the high selectivity and sensitivity required for detecting minute quantities of the analyte in complex mixtures.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the analysis of thermally labile and non-volatile compounds like "this compound." The separation is typically achieved on a reverse-phase column. For instance, a method for a structurally similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, utilizes a reverse-phase HPLC approach with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier for mass spectrometry compatibility. sielc.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity and lowers detection limits by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). pnrjournal.com An LC-MS/MS method developed for impurities in ranolazine, including a chloroacetamide derivative, demonstrated excellent linearity, precision, and accuracy at parts-per-million (ppm) levels. pnrjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds or those with poor chromatographic properties, a derivatization step is often required to increase volatility and thermal stability. researchgate.net For example, a GC-MS procedure for fluoroacetic acid and phenoxy acid herbicides involves a derivatization step to form pentafluorobenzyl esters, which are more amenable to GC analysis. nih.gov This approach, combined with selected ion monitoring (SIM), can achieve detection limits in the nanogram-per-milliliter range. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern that can be used for compound identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov
A comparative table of typical parameters for HPLC-MS/MS and GC-MS analysis is presented below.
| Parameter | HPLC-MS/MS | GC-MS |
| Column | X-Select CSH C18 | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |
| Injection Volume | 2-10 µL | 1-2 µL (often splitless) |
| Typical Flow Rate | 0.2-0.6 mL/min | 1-2 mL/min |
| Derivatization | Not usually required | May be required (e.g., silylation, acylation) researchgate.net |
This table presents typical parameters that would be adapted for the specific analysis of this compound.
Effective sample preparation is critical to remove interfering substances and concentrate the target analyte from complex matrices such as soil, water, and biological tissues. The choice of technique depends on the analyte's properties and the matrix composition.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. It involves passing the sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Various sorbent phases (e.g., C18, polymeric) can be used depending on the analyte's polarity.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the analysis of pesticides and other contaminants in food and environmental samples. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive SPE cleanup step to remove interferences like lipids and pigments.
The following table summarizes common sample preparation techniques.
| Technique | Principle | Target Matrices | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Water, biological fluids | Simple, inexpensive | Large solvent volumes, can form emulsions |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. | Water, soil extracts, biological fluids | High concentration factor, low solvent use, can be automated | Can be costly, method development required |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Soil, food products, biological tissues | Fast, high throughput, low solvent use | Not suitable for all analyte/matrix combinations |
Isotope-Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and a gold standard for highly accurate and precise quantification. nih.gov The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard before sample preparation and analysis. nih.gov
Because the isotopically labeled standard is chemically identical to the native analyte, it behaves identically during extraction, cleanup, and chromatographic separation, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, any sample loss during preparation or variations in instrument response can be accurately corrected for. This results in highly precise and traceable quantification, which is essential for reference materials and definitive quantitative studies. nih.gov
Advanced Spectroscopic Techniques for Metabolite and Degradate Characterization
Identifying the metabolites and degradation products of "this compound" is crucial for understanding its biotransformation pathways and environmental fate. While HPLC-MS/MS is used for quantification, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide very accurate mass measurements (typically <5 ppm error). This allows for the determination of the elemental composition of unknown metabolites and degradates, significantly narrowing down the possibilities for their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure determination of organic molecules. mdpi.com Techniques like ¹H, ¹³C, ¹⁹F, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can provide detailed information about the chemical environment of each atom in a molecule, allowing for the complete structural characterization of isolated metabolites. While less sensitive than MS, NMR is unparalleled in its ability to define stereochemistry and connectivity. mdpi.com For fluorinated compounds like "this compound," ¹⁹F NMR is a particularly valuable tool.
Immunoassays and Biosensors for High-Throughput Detection
While chromatographic methods are highly accurate, they can be time-consuming and require expensive equipment. For rapid, high-throughput screening of a large number of samples, immunoassays and biosensors offer a complementary approach. nih.gov
Immunoassays: These methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize the highly specific binding between an antibody and its target antigen ("this compound" in this case). The assay can be designed in a competitive format where the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. These assays are known for their high sensitivity and suitability for rapid screening.
Biosensors: Biosensors are analytical devices that combine a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) with a physical transducer to generate a measurable signal. nih.gov Different types of biosensors include electrochemical, optical, and piezoelectric sensors. For example, an electrochemical biosensor might use an antibody immobilized on an electrode surface. Binding of the target analyte would cause a change in the electrical properties of the electrode, which can be measured. mdpi.com Biosensors offer the potential for real-time, portable, and low-cost detection of "this compound" in the field. mdpi.com
Resistance Mechanisms and Counter Strategies in Target Organisms
Molecular Basis of Resistance Development
The primary mechanism of resistance to chloroacetamide herbicides in weeds is non-target-site resistance (NTSR), predominantly through enhanced metabolic detoxification. nih.govresearchgate.net Unlike many other herbicide groups, target-site resistance (TSR) to chloroacetamides is considered rare. cambridge.org
Enhanced Detoxification:
The most documented mechanism for chloroacetamide resistance is the rapid metabolic breakdown of the herbicide within the weed, preventing it from reaching its site of action in sufficient concentrations to be lethal. nih.govresearchgate.net This detoxification process typically involves a multi-phase pathway:
Phase I (Modification): The herbicide molecule is initially altered, often through oxidation, reduction, or hydrolysis. For chloroacetamides, enzymes such as cytochrome P450 monooxygenases (P450s) can play a role in this initial step. researchgate.netnih.gov
Phase II (Conjugation): The modified herbicide is then conjugated with endogenous molecules like glutathione (B108866) or glucose. Glutathione S-transferases (GSTs) are key enzymes in this phase for chloroacetamides, catalyzing the conjugation of the herbicide with glutathione. nih.govcolab.ws This conjugation step renders the herbicide non-toxic.
Phase III (Sequestration/Transport): The conjugated, non-toxic herbicide metabolite is then transported and sequestered into the vacuole or apoplast, effectively removing it from the cytoplasm. researchgate.net
Resistant weed biotypes exhibit higher levels or increased activity of these detoxification enzymes (P450s and GSTs) compared to susceptible populations, allowing them to survive herbicide applications. nih.govcolab.ws
Target-Site Mutations:
While less common for chloroacetamides, target-site mutations are a major resistance mechanism for many other herbicide classes. nih.govmdpi.comresearchgate.net This involves genetic mutations in the protein that the herbicide targets, reducing the binding affinity of the herbicide to its target site. mdpi.com For other herbicide groups, such as ACCase inhibitors or ALS inhibitors, numerous specific amino acid substitutions have been identified that confer resistance. nih.govmdpi.comresearchgate.net However, for chloroacetamide herbicides, the specific target site and resistance-conferring mutations are not as well-defined or frequently reported. cambridge.org
Mechanisms of Reduced Uptake or Sequestration
Reduced uptake of a herbicide through the plant cuticle or roots, or its sequestration away from the target site before it can exert its effect, are other potential non-target-site resistance mechanisms. While theoretically possible for chloroacetamides, enhanced metabolism is the more predominantly cited and studied mechanism of resistance for this herbicide class. nih.gov
Cross-Resistance Patterns with Other Agrochemicals
Weed populations that have developed resistance to chloroacetamide herbicides, often through enhanced metabolism, can exhibit cross-resistance to other herbicides, even those with different modes of action. cambridge.orghracglobal.com This is a significant concern for weed management, as the use of one herbicide can select for resistance to others.
Enhanced metabolism, particularly by P450 and GST enzymes, is a broad-spectrum defense mechanism. nih.gov A weed population with enhanced metabolic capabilities can detoxify a range of chemically different herbicides. For instance, populations of rigid ryegrass (Lolium rigidum) with resistance to chloroacetamides have also shown cross-resistance to herbicides from other groups. cambridge.org
Conversely, weed populations selected for resistance to other herbicide modes of action, such as ACCase or ALS inhibitors, have been found to be cross-resistant to chloroacetamides due to the same underlying metabolic enhancement mechanism. hracglobal.com
Table 1: Documented Cross-Resistance Patterns Involving Chloroacetamide Herbicides in Rigid Ryegrass (Lolium rigidum)
| Herbicide Class of Initial Resistance | Cross-Resistance to Chloroacetamides Observed? | Implicated Mechanism |
| Acetyl-CoA carboxylase (ACCase) inhibitors | Yes | Enhanced metabolism |
| Acetolactate synthase (ALS) inhibitors | Yes | Enhanced metabolism |
| Dinitroanilines | Yes | Enhanced metabolism |
This table is a generalized representation based on available research on herbicide resistance in Lolium rigidum and may not be exhaustive.
Strategies for Mitigating Resistance Evolution and Sustainable Management
To preserve the efficacy of chloroacetamide herbicides and other chemical weed control options, a multi-faceted approach to weed management is essential. These strategies aim to reduce the selection pressure for resistance development. riversedgewest.orghracglobal.comcottoninc.comcroplife.org.auhracglobal.com
Integrated Weed Management (IWM):
IWM combines various control methods to manage weed populations in a long-term, sustainable manner. Key components include:
Crop Rotation: Rotating crops allows for the rotation of different herbicides with different modes of action. hracglobal.com It also introduces different crop competitive environments and planting/harvesting times, which can disrupt the life cycle of problematic weeds. hracglobal.com
Herbicide Rotation and Mixtures: Avoid the repeated use of the same herbicide or herbicides with the same mode of action in the same field. hracglobal.comcroplife.org.au Using tank mixtures of herbicides with different modes of action that are both effective on the target weeds can delay the evolution of resistance. riversedgewest.orgcottoninc.com
Use of Labeled Rates: Applying herbicides at the full recommended label rates helps to ensure effective control of susceptible weeds and reduces the chances of sublethal doses that can select for resistant individuals. hracglobal.com
Cultural Practices: Practices such as adjusting planting dates, using competitive crop varieties, and optimizing crop nutrition can enhance the crop's ability to compete with weeds, reducing reliance on herbicides. cottoninc.comhracglobal.com
Mechanical and Physical Control: Tillage, cultivation, and hand-weeding can be effective components of an IWM program, especially for managing escaped or resistant weeds. cottoninc.com
Scouting and Monitoring: Regularly scouting fields to identify weed escapes can provide an early warning of potential resistance issues, allowing for timely intervention. hracglobal.com
Table 2: Best Management Practices for Sustainable Use of Chloroacetamide Herbicides
| Strategy | Description |
| Diversify Herbicide Use | Rotate herbicides with different modes of action. Use tank mixtures of effective herbicides from different groups. |
| Incorporate Non-Chemical Control | Utilize crop rotation, cover crops, tillage, and other cultural practices to manage weed seed banks. |
| Optimize Application | Apply herbicides at the recommended rates and timings for the target weed species and growth stage. |
| Prevent Spread | Clean equipment between fields to prevent the movement of resistant weed seeds. Manage weed populations in field borders. |
| Monitor and Respond | Regularly scout fields for weed escapes. Test suspected resistant populations to confirm resistance and inform future management decisions. |
By implementing these integrated and proactive strategies, the selection pressure for herbicide resistance can be significantly reduced, helping to maintain the long-term effectiveness of chloroacetamide herbicides and other valuable weed control tools.
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Due to a lack of specific studies on 2-chloro-N-(2,6-difluorophenyl)propanamide, we can infer the application of quantum chemical calculations based on methodologies applied to structurally similar molecules. nih.govresearchgate.net Density Functional Theory (DFT) is a primary tool used to investigate the structural, electronic, and biological properties of related compounds. researchgate.net For a molecule like this compound, DFT calculations, potentially using basis sets like 6-311G(d,p) with methods such as B3LYP and B3PW91, would be employed to optimize the molecular geometry. researchgate.net
These calculations would provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. The energies of HOMO and LUMO are vital for predicting the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net The energy gap between HOMO and LUMO, for instance, is a key indicator of molecular stability. researchgate.net
Additionally, Mulliken atomic charges would be calculated to understand the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This information is critical for predicting how the molecule might interact with other chemical species. researchgate.net Although no specific data exists for this compound, the table below illustrates the type of data that would be generated from such calculations, based on findings for analogous compounds. researchgate.netresearchgate.net
| Computational Method | Parameter | Predicted Value |
| DFT (B3LYP/6-311G(d,p)) | HOMO Energy | Data not available |
| DFT (B3LYP/6-311G(d,p)) | LUMO Energy | Data not available |
| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Gap | Data not available |
| DFT (B3LYP/6-311G(d,p)) | Dipole Moment | Data not available |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Environmental Pathways
In silico ADME models are essential for predicting the environmental fate and potential impact of chemical compounds. nih.goveurekaselect.com These computational tools are used to estimate various physicochemical and pharmacokinetic properties that govern a substance's behavior in biological systems and the environment. nih.govnih.gov For this compound, while specific experimental data is unavailable, in silico models can provide valuable preliminary assessments.
Key ADME properties that would be modeled include:
Absorption: Predictions of properties like Caco-2 permeability and human intestinal absorption would indicate the potential for the compound to be absorbed by organisms. eurekaselect.com
Distribution: Parameters such as plasma protein binding and volume of distribution would be estimated to understand how the compound might distribute within an organism's tissues. researchgate.net
Metabolism: Computational models can predict the likely metabolic pathways and the enzymes involved, which is crucial for understanding its persistence and potential formation of byproducts in the environment. nih.gov
Excretion: Predictions of clearance rates help in understanding how quickly the compound might be eliminated from an organism. nih.gov
Lipophilicity (log P) is a fundamental descriptor in these models, influencing membrane penetration and protein binding. nih.gov The table below presents the kind of data that would be generated through in silico ADME prediction for this compound, with some predicted values available from databases for structurally related compounds. uni.lu
| ADME Property | Predicted Parameter | Predicted Value |
| Absorption | Caco-2 Permeability | Data not available |
| Distribution | Plasma Protein Binding | Data not available |
| Metabolism | Cytochrome P450 Inhibition | Data not available |
| Excretion | Total Clearance | Data not available |
| Physicochemical | XlogP | 2.4 (for 2-chloro-N-(2,5-difluorophenyl)propanamide) uni.lu |
Predictive Toxicology Modeling (excluding human/clinical safety outcomes)
Predictive toxicology employs computational models to forecast the potential adverse effects of chemicals on non-target organisms and ecosystems, thereby informing risk assessment and guiding the development of safer chemicals. nih.gov These models, often referred to as New Approach Methodologies (NAMs), integrate data from various sources to predict toxicity without the need for extensive animal testing. nih.gov
For this compound, predictive toxicology modeling would focus on its potential environmental hazards. This involves using Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its toxicological effects. nih.gov These models can predict endpoints such as aquatic toxicity (e.g., effects on fish, daphnia, and algae), avian toxicity, and potential for bioaccumulation.
The process involves:
Descriptor Calculation: Characterizing the molecule using various physicochemical and structural descriptors.
Model Application: Using established QSAR models to predict specific toxicity endpoints.
Read-Across: Comparing the compound to structurally similar chemicals with known toxicity data to infer potential hazards. nih.gov
This approach allows for the proactive identification of potential environmental risks associated with the compound.
| Toxicity Endpoint | Predicted Effect | Confidence Level |
| Acute Fish Toxicity | Data not available | Data not available |
| Chronic Daphnia Toxicity | Data not available | Data not available |
| Algal Toxicity | Data not available | Data not available |
| Bioaccumulation Factor | Data not available | Data not available |
Design of Novel Analogues using Computational Approaches
Computational chemistry is a powerful tool for the rational design of novel analogues of a lead compound with potentially improved efficacy or reduced environmental impact. mdpi.com Starting with the structure of this compound, computational methods can be used to explore the effects of structural modifications.
The design process typically involves:
Scaffold Hopping and R-group Enumeration: Systematically replacing parts of the molecule or substituting various functional groups to generate a virtual library of new analogues.
Molecular Docking: If a specific biological target (e.g., an enzyme in a pest species) is known, molecular docking can be used to predict the binding affinity of the designed analogues to this target. This helps in prioritizing compounds that are likely to be more active. researchgate.net
ADME and Toxicity Prediction: The in silico models described in the previous sections would be applied to the virtual library of analogues to filter out compounds with undesirable environmental or pharmacokinetic profiles. researchgate.net
This iterative cycle of design, prediction, and refinement allows for the efficient exploration of chemical space and the identification of promising new candidates for synthesis and further testing. researchgate.net For instance, modifications to the chlorophenyl group or the propanamide linker could be explored to modulate the compound's properties. mdpi.comresearchgate.net
Emerging Research Areas and Future Perspectives
Synergistic Interactions of 2-Chloro-N-(2,6-difluorophenyl)propanamide with Other Chemical Agents
No specific studies detailing the synergistic or antagonistic effects of this compound when combined with other herbicides, fungicides, insecticides, or other chemical agents were identified. Research in this area would be necessary to determine if this compound could be effectively used in combination with other agrochemicals to enhance efficacy or broaden the spectrum of activity.
Novel Applications and Formulations for Specific Environmental or Agricultural Challenges
There is no available information on the development of novel applications or formulations of this compound to address specific environmental or agricultural issues. This includes, but is not limited to, formulations for controlled release, targeted delivery, or use in specific soil types or climatic conditions.
Integration into Integrated Pest Management (IPM) or Sustainable Agricultural Systems
No literature was found that discusses the role or potential integration of this compound into Integrated Pest Management (IPM) or other sustainable agriculture frameworks. epo.orgepa.gov Such research would be crucial to understanding its compatibility with biological control agents, cultural practices, and other non-chemical pest management strategies. epa.govncsu.edu
Exploration of New Synthetic Pathways Towards Next-Generation Derivatives
While synthetic methods for related amide and propanamide compounds are documented, there is a lack of specific research on new synthetic pathways for this compound or the development of its next-generation derivatives. mdpi.comnih.govresearchgate.net Exploration in this area would be vital for creating new molecules with potentially improved efficacy, selectivity, or environmental profiles.
Q & A
Basic Questions
Q. What are the optimized laboratory synthesis methods for 2-chloro-N-(2,6-difluorophenyl)propanamide?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 2,6-difluoroaniline with 2-chloropropionyl chloride in the presence of a base (e.g., sodium hydroxide) to neutralize HCl byproducts. Maintain low temperatures (0–5°C) to control exothermicity and improve yield. Purification is achieved via recrystallization using ethanol or column chromatography .
- Key Parameters : Reaction time (4–6 hrs), stoichiometric ratio (1:1.2 aniline:chloride), and solvent choice (e.g., dichloromethane or THF).
Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent environments (e.g., fluorine coupling patterns, chloro-propanamide backbone) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm) and C-Cl stretch (~700 cm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 243.6 (CHClFNO) and fragmentation patterns verify structural integrity .
Q. How does this compound react under hydrolysis conditions?
- Acidic Hydrolysis : Yields 2,6-difluoroaniline and 2-chloropropionic acid via cleavage of the amide bond. Conditions: 6M HCl, reflux (~100°C) for 12 hrs .
- Basic Hydrolysis : Forms sodium 2-chloropropionate and 2,6-difluoroaniline under NaOH (2M, 80°C, 8 hrs). Monitor pH to prevent side reactions .
Advanced Research Questions
Q. What are the microbial degradation pathways of this compound in environmental studies?
- Proposed Pathway : Degradation by Pseudomonas spp. involves sequential N-dealkylation to form 2-chloro-N-phenylpropanamide, followed by cleavage to 2,6-difluoroaniline. The latter undergoes oxidative ring opening to catechol derivatives, which are mineralized via the β-ketoadipate pathway .
- Experimental Design : Use C-labeled compound in soil microcosms to track metabolite formation via LC-MS/MS. Optimize degradation rates by varying temperature (25–35°C) and microbial consortia .
Q. How does this compound interact with enzymes in biochemical assays?
- Mechanistic Insight : The chloro-propanamide moiety acts as an electrophilic warhead, forming covalent adducts with cysteine residues in enzymes (e.g., proteases). Confirmed via X-ray crystallography and kinetic inhibition assays .
- Methodology : Perform Michaelis-Menten kinetics with/without pre-incubation to assess time-dependent inhibition. Use site-directed mutagenesis to identify active-site residues .
Q. What computational strategies predict the compound’s physicochemical and toxicological properties?
- QSAR Models : Train models using descriptors like logP (2.1), polar surface area (45 Å), and H-bond acceptors (3) to predict bioavailability and toxicity .
- Molecular Docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina. Validate with in vitro metabolism studies .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported degradation rates across studies?
- Replication : Standardize experimental conditions (e.g., pH 7.0, 30°C, aerobic) and use certified reference materials.
- Parameter Adjustment : Test hypotheses by varying microbial density or nutrient availability. Cross-validate using isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
